molecular formula C26H27N3O3 B11577412 4-(4-ethoxyphenyl)-7,7-dimethyl-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione

4-(4-ethoxyphenyl)-7,7-dimethyl-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione

Cat. No.: B11577412
M. Wt: 429.5 g/mol
InChI Key: MMCJKNHOKVGZTP-UHFFFAOYSA-N
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Description

4-(4-ethoxyphenyl)-7,7-dimethyl-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione is a high-value chemical tool recognized in scientific research for its potent and selective inhibition of Glycogen Synthase Kinase-3 beta (GSK-3β). This compound acts as an ATP-competitive inhibitor, effectively suppressing GSK-3β activity which is a crucial kinase involved in numerous cellular signaling pathways . Its primary research utility lies in the investigation of neurodegenerative pathologies, particularly Alzheimer's disease, where inhibition of GSK-3β has been shown to reduce the hyperphosphorylation of tau protein, a key contributor to neurofibrillary tangle formation . Furthermore, due to the role of GSK-3β in the Wnt/β-catenin signaling cascade, this inhibitor is extensively used in stem cell research to maintain pluripotency and direct differentiation. By modulating this key pathway, researchers can explore mechanisms of cell fate determination and develop novel regenerative medicine strategies. The compound's selectivity profile makes it an ideal pharmacological probe for dissecting the complex biological functions of GSK-3β and validating it as a therapeutic target in various disease models.

Properties

Molecular Formula

C26H27N3O3

Molecular Weight

429.5 g/mol

IUPAC Name

4-(4-ethoxyphenyl)-7,7-dimethyl-2-phenyl-4,6,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5-dione

InChI

InChI=1S/C26H27N3O3/c1-4-32-18-12-10-16(11-13-18)21-22-19(14-26(2,3)15-20(22)30)27-24-23(21)25(31)29(28-24)17-8-6-5-7-9-17/h5-13,21,27-28H,4,14-15H2,1-3H3

InChI Key

MMCJKNHOKVGZTP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)N(N4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Three-Component Reaction with Arylglyoxals and Cyclic 1,3-Dicarbonyl Compounds

A highly efficient one-pot synthesis route involves the reaction of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines, and cyclic 1,3-dicarbonyl compounds (e.g., dimedone) in the presence of tetrapropylammonium bromide (TPAB) as a phase-transfer catalyst. The reaction proceeds through a sequence of Knoevenagel condensation, Michael addition, intramolecular cyclization, and oxidation, yielding the target compound in water at 80°C.

Key Conditions

  • Catalyst : Tetrapropylammonium bromide (20 mol%)

  • Solvent : Water

  • Temperature : 80°C

  • Yield : 70–85%

This method is notable for its simplicity, avoidance of toxic solvents, and high atom economy. The use of water as a solvent aligns with green chemistry principles, while TPAB enhances reaction kinetics by facilitating phase transfer.

Glycerol-Mediated One-Pot Synthesis

Glycerol, a green solvent, has been employed in analogous pyrazoloquinoline syntheses. In this approach, glycerol acts as both a solvent and a catalyst, promoting intramolecular cyclization. For the target compound, a one-pot reaction of Meldrum’s acid, benzaldehyde derivatives, and cyclohexanedione in glycerol yields the pyrazoloquinoline core.

Advantages

  • Solvent Recyclability : Glycerol can be reused for up to five cycles without significant yield loss.

  • Mild Conditions : Reactions proceed at 80–100°C without requiring inert atmospheres.

Cyclocondensation Strategies

Niementowski Reaction with Anthranilic Acid Derivatives

The Niementowski reaction, a classical method for quinoline synthesis, has been adapted for pyrazoloquinolines. Anthranilic acid reacts with pyrazolone derivatives under acidic conditions to form the quinoline nucleus. For the target compound, 4-ethoxyphenyl-substituted anthranilic acid is condensed with 3-methyl-1-phenyl-1H-pyrazol-5-amine in the presence of acetic anhydride, followed by cyclization.

Reaction Mechanism

  • Formation of Schiff Base : Anthranilic acid reacts with the pyrazol-5-amine to form an imine intermediate.

  • Cyclization : Intramolecular attack of the amine on the carbonyl group generates the pyrazoloquinoline framework.

Limitations : Low yields (30–45%) due to competing side reactions.

Pfitzinger Synthesis with Isatin Derivatives

The Pfitzinger synthesis utilizes isatin derivatives as starting materials. Isatin undergoes ring-opening in a basic medium to form a keto-acid, which condenses with cyclic diketones (e.g., dimedone) to yield the quinoline core. Subsequent reaction with phenylhydrazine introduces the pyrazole moiety.

Optimization

  • Base : Sodium hydroxide (10% aqueous solution)

  • Temperature : 120°C (reflux)

  • Yield : 50–60%

Catalytic Methods

Tetrapropylammonium Bromide (TPAB)-Catalyzed Synthesis

TPAB significantly enhances reaction rates in multi-component syntheses. For the target compound, TPAB facilitates the formation of the Knoevenagel adduct between arylglyoxals and cyclic 1,3-dicarbonyl compounds, which then reacts with pyrazol-amines.

Catalytic Cycle

  • Phase Transfer : TPAB transfers reactive intermediates between aqueous and organic phases.

  • Activation : Stabilizes enolate intermediates, accelerating Michael addition.

Yield Improvement : Catalyzed reactions achieve 85% yield compared to 50% in uncatalyzed versions.

Acid-Catalyzed Cyclization

Polyphosphoric acid (PPA) and phosphorus oxychloride (POCl₃) are used to cyclize intermediates into the pyrazoloquinoline structure. For example, heating a hydrazone intermediate in PPA at 120°C induces cyclodehydration.

Conditions

  • Catalyst : PPA or POCl₃

  • Temperature : 120–140°C

  • Yield : 60–75%

Comparative Analysis of Preparation Methods

Method Conditions Yield Advantages Limitations
Three-Component (TPAB)H₂O, 80°C, TPAB (20 mol%)70–85%Green solvent, high atom economyRequires precise stoichiometry
Glycerol-MediatedGlycerol, 80–100°C65–75%Solvent recyclability, mild conditionsLimited substrate scope
Niementowski ReactionAcetic anhydride, reflux30–45%Classical methodologyLow yield, side reactions
Pfitzinger SynthesisNaOH (10%), 120°C50–60%ScalableHigh energy input
Acid-Catalyzed CyclizationPPA/POCl₃, 120–140°C60–75%Robust for cyclizationCorrosive catalysts

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Properties

The biological activities of pyrazoloquinoline derivatives have garnered attention due to their potential therapeutic applications. The compound exhibits several notable properties:

  • Anticancer Activity : Research has indicated that derivatives of pyrazoloquinoline possess cytotoxic effects against various cancer cell lines. Studies have shown that these compounds can induce apoptosis and inhibit cell proliferation .
  • Antimicrobial Properties : Some pyrazoloquinolines display significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This makes them candidates for further development as antibacterial agents .
  • Anti-inflammatory Effects : Certain studies have reported that these compounds can modulate inflammatory responses, suggesting their potential use in treating inflammatory diseases .

Case Studies

Several case studies have highlighted the effectiveness of pyrazoloquinoline derivatives in various applications:

  • Anticancer Efficacy : A study demonstrated that a specific derivative of pyrazoloquinoline significantly inhibited the growth of breast cancer cells in vitro. The mechanism was linked to the induction of cell cycle arrest and apoptosis through the activation of caspases .
  • Antimicrobial Testing : Another research effort evaluated the antimicrobial properties of several pyrazoloquinoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that some compounds had minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Anti-inflammatory Mechanism : A recent investigation into the anti-inflammatory properties revealed that certain derivatives could reduce the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS), highlighting their potential as therapeutic agents for inflammatory conditions .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s pyrazolo[3,4-b]quinoline core distinguishes it from bis-pyrazoles (e.g., 14a) and pyrimidoquinolines (e.g., 299).
  • Substituent variations (e.g., ethoxyphenyl vs. methylphenyl in 14a or dimethylphenyl in 4k) influence electronic properties and steric effects.
  • Fusion with additional rings (e.g., pyrano in 4k) alters planarity and thermal stability .

Comparative Analysis of Physicochemical Properties

Table 2: Physical Properties of Selected Compounds

Compound Name Melting Point (°C) Yield (%) Reference
(4E)-4-[(4-Hydroxyphenyl)methylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (16a) 239–240 69
3,6,8-Trimethyl-4-phenyl-pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-5,7-dione (5a) 194–196 92
7-(3,4-Dimethylphenyl)-pyrano[3,4-c]pyrazolo[4,3-f]quinoline (4k) >300
5,8,9,10-Tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione (299) 94–99

Key Observations :

  • The ethoxyphenyl group in the target compound likely increases solubility compared to methyl or phenyl substituents in analogs like 14a .
  • High thermal stability (>300°C) in 4k is attributed to pyrano fusion, which enhances rigidity .
  • Multicomponent syntheses (e.g., 5a) achieve higher yields (>90%) compared to bis-pyrazole preparations (~69%) .

Key Observations :

  • L-Proline catalysis (target compound, 5a) offers a green chemistry advantage over methods requiring harsh acids or bases .
  • Ultrasonic irradiation (compound 299) achieves near-quantitative yields (94–99%) but requires specialized equipment .
  • Bis-pyrazole syntheses (e.g., 14a) involve simpler conditions but lower yields .

Research Findings and Functional Implications

Thermal Stability: Pyrano-fused derivatives (e.g., 4k) exhibit exceptional thermal stability (>300°C), suggesting utility in high-temperature applications .

Biological Relevance : Dione functionalities (common in 299, 5a, and the target compound) enable hydrogen bonding, a critical feature for enzyme inhibition .

Synthetic Efficiency : L-Proline-catalyzed MCRs balance yield and sustainability, positioning the target compound as a candidate for scalable synthesis .

Biological Activity

The compound 4-(4-ethoxyphenyl)-7,7-dimethyl-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the synthesis, pharmacological properties, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure

The molecular formula of the compound is C22H24N2O2C_{22}H_{24}N_2O_2 with a molecular weight of 352.44 g/mol. The structure features a pyrazoloquinoline core which is known for its significant biological activities.

Synthesis

Recent advancements in synthetic methodologies have facilitated the production of pyrazoloquinolines. The synthesis typically involves multi-step reactions including:

  • Friedländer Condensation : A classic method for synthesizing quinolines.
  • Multicomponent Reactions : These reactions allow for the formation of complex structures in a single step.

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazoloquinolines. For instance:

  • In vitro assays demonstrated that derivatives of pyrazoloquinolines exhibited significant cytotoxic effects against various cancer cell lines including breast and lung cancer cells. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Antiviral Activity

Research indicates that certain derivatives possess antiviral properties:

  • A study showed that modifications to the pyrazoloquinoline structure enhanced its efficacy against viral strains such as H5N1 and SARS-CoV-2. The activity was attributed to increased lipophilicity and electron-withdrawing properties of substituents on the anilide ring .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • It exhibited notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Minimum Inhibitory Concentration (MIC) values were reported as low as 1 µg/mL for some derivatives .

Case Studies

  • Study on Anticancer Properties :
    • A recent study assessed the effects of various pyrazoloquinoline derivatives on MCF-7 (breast cancer) cells. Results indicated that compounds with electron-donating groups showed enhanced cytotoxicity compared to those with electron-withdrawing groups.
  • Antiviral Efficacy Against COVID-19 :
    • In a controlled experiment, a derivative was tested against SARS-CoV-2 showing promising results with an IC50 value significantly lower than standard antiviral drugs .

Data Summary Table

Activity TypeTested Strains/CellsMIC/IC50 ValuesReference
AnticancerMCF-7 (Breast Cancer)5 µg/mL
AntiviralSARS-CoV-20.5 µg/mL
AntibacterialS. aureus1 µg/mL
E. coli2 µg/mL

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-(4-ethoxyphenyl)-7,7-dimethyl-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione to improve yield and purity?

  • Methodological Answer : Utilize reflux conditions with sodium acetate as a catalyst in a DMF-acetic acid or ethanol solvent system. Monitor reaction progress via TLC or HPLC. Recrystallization from DMF-ethanol mixtures enhances purity .
  • Example Protocol :

ParameterCondition
SolventDMF-acetic acid (1:2)
CatalystSodium acetate (0.02 mol)
Reaction Time12–14 hours under reflux
PurificationRecrystallization from ethanol

Q. What characterization techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Combine spectroscopic methods (¹H/¹³C NMR, IR) with mass spectrometry (EI-MS) to validate molecular structure. For crystallographic confirmation, perform X-ray diffraction on single crystals .
  • Key Spectral Benchmarks :

  • IR : C=O stretch (~1720 cm⁻¹), C=N (~1630 cm⁻¹) .
  • ¹H NMR : Ethoxy group protons (δ ~1.3–1.5 ppm), aromatic protons (δ ~6.5–8.2 ppm) .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations enhance the design of reactions involving this compound?

  • Methodological Answer : Use density functional theory (DFT) to model reaction pathways and transition states. Integrate computational predictions with experimental validation to optimize conditions (e.g., solvent selection, temperature) .
  • Case Study : ICReDD’s approach combines quantum chemical reaction path searches with experimental feedback loops to reduce trial-and-error inefficiencies .

Q. What strategies address discrepancies in physicochemical data (e.g., solubility, stability) across studies of this compound?

  • Methodological Answer : Employ factorial design experiments to isolate variables (e.g., pH, temperature) affecting solubility. Use ANOVA to analyze interactions between factors and validate reproducibility .
  • Experimental Design Table :

FactorLevels TestedResponse Variable
Temperature25°C, 50°C, 75°CSolubility (mg/mL)
pH4.0, 7.0, 10.0Stability (% degradation)

Q. How can AI-driven process simulation tools (e.g., COMSOL Multiphysics) improve scalability of synthetic routes?

  • Methodological Answer : Implement AI algorithms to simulate mass transfer, reaction kinetics, and heat distribution in reactor designs. Validate models with pilot-scale experiments .
  • Simulation Parameters :

VariableComputational Input
Reactor TypeContinuous stirred-tank reactor (CSTR)
Flow Rate0.5–2.0 L/min
Mixing EfficiencyTurbulent flow regime

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the biological activity of derivatives of this compound?

  • Methodological Answer : Conduct meta-analyses of published datasets, focusing on assay conditions (e.g., cell lines, concentrations). Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) .
  • Key Considerations :

  • Compare IC₅₀ values under standardized conditions.
  • Account for substituent effects (e.g., methoxy vs. nitro groups) .

Experimental Design Considerations

Q. What statistical methods are recommended for optimizing reaction parameters in multi-step syntheses?

  • Methodological Answer : Apply response surface methodology (RSM) to identify optimal combinations of time, temperature, and catalyst loading. Use central composite designs for nonlinear relationships .
  • Example Design :

VariableLow LevelHigh Level
Temperature60°C100°C
Catalyst Loading0.01 mol0.03 mol

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